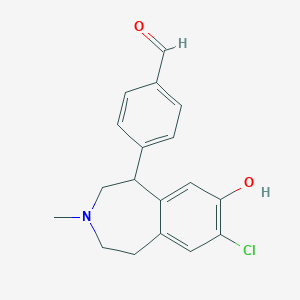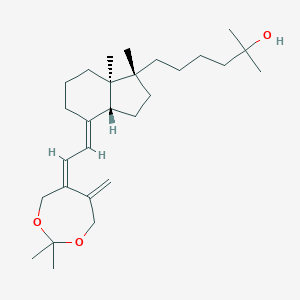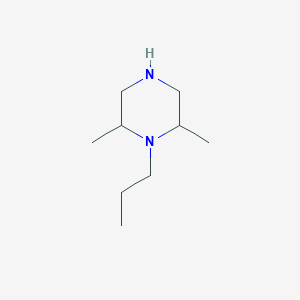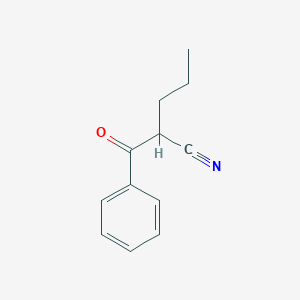![molecular formula C27H48O5 B159553 (3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol CAS No. 137252-15-4](/img/structure/B159553.png)
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5a-Cholestane-3a, 7a, 12a, 23, 25-pentol belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. 5a-Cholestane-3a, 7a, 12a, 23, 25-pentol is considered to be a practically insoluble (in water) and relatively neutral molecule. 5a-Cholestane-3a, 7a, 12a, 23, 25-pentol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 5a-cholestane-3a, 7a, 12a, 23, 25-pentol is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Androsterone Derivatives and Biological Applications
Androsterone derivatives, which include variations of the mentioned compound, have been studied for their role as inhibitors of androgen biosynthesis. These derivatives exhibit the typical steroid shape but differ in their extra E ring, leading to variations in biological activity. This insight suggests potential applications in androgen-related therapies and research (Djigoué et al., 2012).
Structural Insights from Stigmastadien Derivatives
The study of 5,22-Stigmastadien-3β-yl p-toluenesulfonate, a compound structurally related to the mentioned molecule, offers insights into the conformational variations and intermolecular interactions of similar structures. This can aid in understanding the structural dynamics in scientific research involving these compounds (Ketuly et al., 2010).
Triorganotin(IV) Derivatives in Antimicrobial and Antitumor Research
Triorganotin(IV) derivatives of sodium deoxycholate, closely related to the compound , have been synthesized and shown to exhibit significant antimicrobial and antitumor activities. This suggests potential research applications in developing new therapeutics targeting specific microbial and cancer cells (Shaheen et al., 2014).
Research on Liver X Receptor Agonists
Bile acid analogs synthesized using a similar compound structure have shown agonist activity toward liver X receptors, implicating their potential use in cholesterol metabolism and related cardiovascular diseases. This research avenue could lead to new treatments for diseases like atherosclerosis and Alzheimer’s disease (Ching, 2013).
Applications in Understanding Steroidal Crystal Structures
The study of steroidal compounds, including the one , offers valuable insights into crystal structures and intermolecular interactions, which are crucial in pharmaceutical design and development. This knowledge can aid in the development of more effective drugs with optimized molecular properties (Zhou et al., 2015).
Computer-Aided Screening in Drug Development
The computer-aided screening of herbal therapeutics against MRSA infections, utilizing the active components structurally similar to the compound , highlights the potential of these compounds in developing new antimicrobial agents. This approach can streamline the drug discovery process, especially in combating antibiotic-resistant bacteria (Skariyachan et al., 2011).
Propiedades
Número CAS |
137252-15-4 |
|---|---|
Nombre del producto |
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
Fórmula molecular |
C27H48O5 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17+,18?,19+,20-,21-,22+,23-,24-,26-,27+/m0/s1 |
Clave InChI |
OXSBBBPDYVCAKC-JJYOGPSPSA-N |
SMILES isomérico |
C[C@@H](CC(CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canónico |
CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Descripción física |
Solid |
Sinónimos |
5 beta-cholestane-3 alpha 7 alpha,12 alpha,23,25-pentol cholestane-3,7,12,23,25-pentol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



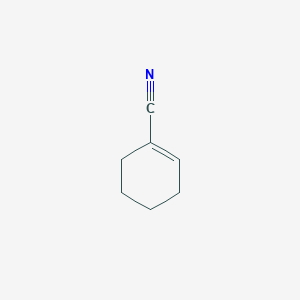
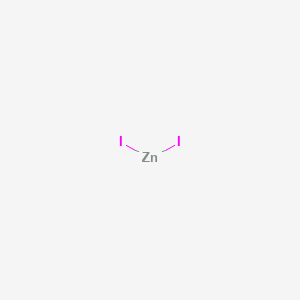
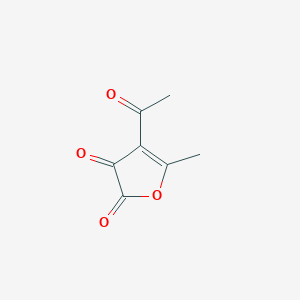
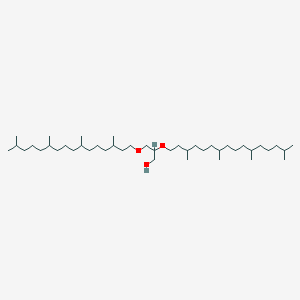
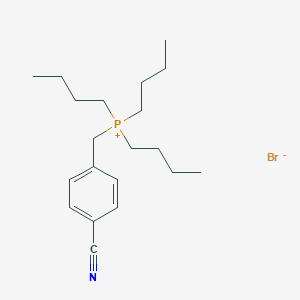
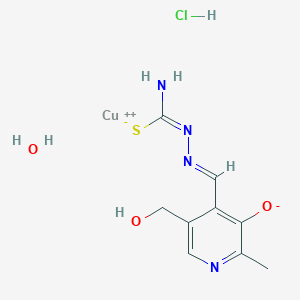
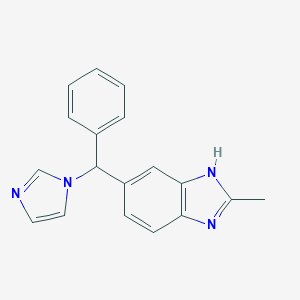
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)

